octahydro-2H-1,4-benzothiazine

Description

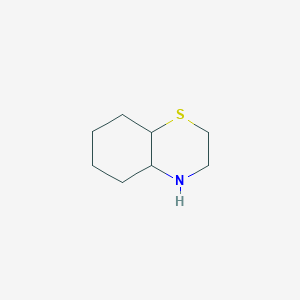

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNHBYBUEYNWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of the Octahydro 2h 1,4 Benzothiazine Core

Functional Group Transformations

The inherent reactivity of the nitrogen and sulfur heteroatoms within the octahydro-2H-1,4-benzothiazine ring allows for predictable and efficient functional group transformations. These reactions are fundamental to modifying the core structure's physicochemical properties and for building more complex molecular architectures.

The sulfide (B99878) moiety in the this compound ring is susceptible to oxidation, which can yield the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation significantly alters the geometry and electronic properties of the sulfur atom, converting it from a thioether to a potent hydrogen bond acceptor. A common and effective method for this oxidation is the use of hydrogen peroxide (H₂O₂), often in a solvent such as glacial acetic acid. researchgate.net The reaction proceeds readily, converting the sulfide first to a sulfoxide and then to the more highly oxidized sulfone, 1,1-dioxide derivative. researchgate.netcbijournal.com This conversion is a key step in the synthesis of various biologically active benzothiazine analogues. cbijournal.com

Table 1: Oxidation of the this compound Core

| Reactant | Reagent | Product | Description |

| This compound | Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid | This compound-1,1-dione | Oxidation of the sulfide to a sulfone. |

The secondary amine at the N-4 position is a nucleophilic center, making it a prime site for alkylation and acylation reactions. These modifications are crucial for introducing a wide array of substituents, thereby modulating the molecule's steric and electronic profile.

N-Alkylation is typically achieved by treating the this compound core with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. beilstein-journals.org The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the secondary amine, generating a more nucleophilic amide anion that subsequently displaces the halide from the alkylating agent. beilstein-journals.orgnih.gov This method allows for the introduction of simple alkyl chains as well as more complex functionalized groups. chemrxiv.org

N-Acylation involves the reaction of the N-4 amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride. derpharmachemica.comrsc.org The reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct. derpharmachemica.com This transformation results in the formation of a stable amide linkage, a common functional group in many pharmacologically active molecules. rsc.org

Table 2: N-Alkylation and N-Acylation of the this compound Core

| Reaction Type | Reactant | Reagent(s) | Product |

| N-Alkylation | This compound | Alkyl Halide (R-X), Base (e.g., NaH) | 4-Alkyl-octahydro-2H-1,4-benzothiazine |

| N-Acylation | This compound | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | 4-Acyl-octahydro-2H-1,4-benzothiazine |

The saturated this compound ring can be utilized as a scaffold for constructing complex, multi-cyclic systems through cycloaddition reactions. A prominent example is the 1,3-dipolar cycloaddition, a powerful method for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org While the saturated core itself is not a 1,3-dipole, it can be used to generate one in situ.

A common strategy involves the generation of an azomethine ylide from the secondary amine of the ring. This can be achieved through a decarboxylative condensation pathway, where the N-4 amine reacts with an α-ketoacid or a triketone like ninhydrin. mdpi.com The resulting unstable azomethine ylide is a 1,3-dipole that can be trapped in situ by a dipolarophile, such as an alkene or alkyne. youtube.comijrpc.com This reaction, often referred to as a Huisgen cycloaddition, results in the formation of a new five-membered, nitrogen-containing ring fused to the original this compound backbone, creating novel pyrrolidine-fused hybrid heterocyclic systems. organic-chemistry.orgmdpi.com

Table 3: 1,3-Dipolar Cycloaddition for Hybrid Heterocycle Synthesis

| 1,3-Dipole Precursor | Reagent(s) for Ylide Generation | Dipolarophile (E=E') | Product |

| This compound | Aldehyde/Ketone (e.g., Ninhydrin) | Substituted Alkene or Alkyne | Pyrrolidine-fused this compound derivative |

Synthesis of this compound Derivatives and Analogues

Building upon the core structure, more complex derivatives and analogues can be synthesized. These include fused polycyclic systems and spirocyclic compounds, which expand the structural diversity and potential utility of the this compound family.

Pyrrolo[2,1-c] nih.govsemanticscholar.orgbenzothiazines are a class of fused heterocyclic compounds where a pyrrole (B145914) ring is annulated onto the benzothiazine framework. nih.govnih.gov The synthesis of these systems often starts from a partially unsaturated benzothiazine precursor rather than the fully saturated octahydro core. A key synthetic strategy involves the reaction of a 3-alkoxycarbonylmethylene-4H-1,4-benzothiazine, which acts as a β-enamine ester, with dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.org This annulation reaction constructs the pyrrole ring, leading to the formation of the tricyclic pyrrolo[2,1-c] nih.govsemanticscholar.orgbenzothiazine system. rsc.org Subsequent reduction of the aromatic portions of this fused system would be required to obtain the fully saturated octahydro derivative. These compounds are of significant interest due to their structural relationship to pharmacologically active molecules. nih.govbeilstein-journals.org

Table 4: Synthesis of Pyrrolo[2,1-c] nih.govsemanticscholar.orgbenzothiazine Systems

| Benzothiazine Precursor | Reagent | Product System |

| 3-Alkoxycarbonylmethylene-4H-1,4-benzothiazine | Dimethyl acetylenedicarboxylate (DMAD) | Pyrrolo[2,1-c] nih.govsemanticscholar.orgbenzothiazine |

Spiran derivatives of this compound feature a spirocyclic junction where a single carbon atom is shared between the benzothiazine ring and another ring system. The synthesis of such compounds can be achieved through various methods, often involving reactions at the carbon atoms adjacent to the heteroatoms.

One approach involves the reaction of a 2-chloro-1,4-benzothiazin-3-one precursor with 'push-pull' enamines. This reaction can lead to the formation of benzothiazinone spiro derivatives. utmb.edu Another versatile method is the multi-component reaction. For example, a three-component reaction between 2-aminothiophenol (B119425), an alkyl isocyanide, and a coumarin-3-carboxylic acid derivative can yield spiro benzothiazine compounds in a single step. nih.gov These strategies provide efficient access to complex spirocyclic architectures built upon the benzothiazine scaffold. beilstein-journals.org

Table 5: Synthetic Approaches to Spiran Derivatives

| Precursor(s) | Key Reagent(s) | Product Type |

| 2-Chloro-1,4-benzothiazin-3-one | 'Push-pull' enamine | Benzothiazinone spiro derivative |

| 2-Aminothiophenol, Alkyl isocyanide | Coumarin-3-carboxylic acid derivative | Spiro benzothiazine |

Carboxylic Acid Conjugates and Amino Acid Incorporation

The conjugation of carboxylic acids and the incorporation of amino acids to the this compound core are crucial for modifying its physicochemical properties and for creating novel bioactive molecules. These transformations typically involve the formation of an amide bond with the nitrogen atom of the benzothiazine ring.

One common strategy for creating carboxylic acid conjugates involves the acylation of the secondary amine of the this compound. This can be achieved by reacting the core with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, under basic conditions. The choice of activating agent and reaction conditions is critical to ensure high yields and to avoid potential side reactions.

The incorporation of amino acids presents a more complex challenge, often due to the potential for side reactions and the need to protect reactive functional groups on the amino acid. Direct amide coupling between a carboxylic acid on the benzothiazine scaffold and an amino acid (or vice versa) can be problematic. For instance, in the case of the related aromatic 4H-benzo[b] openmedicinalchemistryjournal.comresearchgate.netthiazine-3-carboxylic acid, direct coupling with amino acids has been reported to be challenging due to the instability of the benzothiazine core under typical amide coupling conditions nih.gov.

To circumvent these issues, a linear synthesis approach has been successfully employed for aromatic benzothiazines, where the amino acid is first coupled to a precursor, and the benzothiazine ring is formed in a subsequent step nih.gov. This strategy could potentially be adapted for the octahydro- core. The process would involve first forming an amide bond between a suitable precursor of the this compound and the desired amino acid, followed by the cyclization to form the saturated benzothiazine ring.

Table 1: Selected Examples of Carboxylic Acid and Amino Acid Conjugation Strategies

| Starting Material | Reagent | Product | Key Transformation | Reference |

| 2-Aminothiophenol | Maleic anhydride | 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid | Condensation and cyclization | cbijournal.com |

| 4H-benzo[b] openmedicinalchemistryjournal.comresearchgate.netthiazine-3-carboxylic acid | Amino acid methyl esters | Benzothiazine-amino acid conjugates | Linear synthesis involving initial amide bond formation followed by benzothiazine ring construction | nih.gov |

Heterocyclic Fusion Strategies

The fusion of additional heterocyclic rings onto the this compound framework can lead to the development of novel polycyclic structures with unique three-dimensional shapes and potentially enhanced biological activities. Annulation reactions are a key strategy for achieving such fusions.

While specific examples of heterocyclic fusion directly onto the this compound core are not extensively documented in the reviewed literature, general principles of heterocyclic synthesis can be applied. For instance, functional groups introduced onto the octahydro- core can serve as handles for subsequent ring-forming reactions.

One potential strategy involves the functionalization of the nitrogen atom or the carbon backbone of the this compound, followed by a cyclization reaction. For example, introducing a substituent with a reactive carbonyl group and an adjacent nucleophilic group could enable an intramolecular condensation to form a new fused ring.

Another approach could involve a [3+3]-annulation reaction, a powerful method for constructing six-membered rings. While a specific application to this compound was not found, this strategy has been successfully used in the diastereoselective synthesis of partially saturated openmedicinalchemistryjournal.comresearchgate.netoxazino[2,3-b] openmedicinalchemistryjournal.comresearchgate.netoxazines from cyclic nitronates and vinyl diazoacetates mdpi.com. Adapting such a methodology would require the synthesis of a suitable functionalized this compound derivative that can act as a three-atom component in the annulation.

Furthermore, rhodium-catalyzed annulation reactions have been employed for the regioselective synthesis of 1,2-benzothiazines researchgate.net. Although this pertains to a different isomer, the underlying principle of C-H activation and subsequent annulation could potentially be explored for the 1,4-benzothiazine system.

A review of synthetic strategies for fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones highlights various cyclization reactions to form triazolo-, oxadiazolo-, and other fused systems researchgate.net. These strategies, often involving the reaction of a hydrazide or a similar derivative with a cyclizing agent, could serve as inspiration for developing analogous fusion strategies for the this compound core.

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms of key transformations involving the this compound core is essential for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. While mechanistic studies specifically focused on the derivatization of the saturated core are limited in the available literature, insights can be drawn from the well-studied mechanisms of 1,4-benzothiazine synthesis.

The formation of the aromatic 1,4-benzothiazine ring often proceeds through a few key mechanistic pathways. One common mechanism involves the reaction of 2-aminothiophenol with a suitable electrophile. For instance, the reaction with α-haloketones is believed to proceed via an initial nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by an intramolecular condensation between the amino group and the carbonyl group to form the thiazine (B8601807) ring openmedicinalchemistryjournal.com.

Another well-documented mechanism is the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds. Mechanistic studies suggest that this reaction can proceed through the initial formation of a disulfide dimer of the 2-aminothiophenol, which then reacts with the enol form of the dicarbonyl compound. This is followed by an intramolecular cyclization and elimination of a water molecule to yield the 1,4-benzothiazine product nih.gov.

A Michael addition mechanism has also been proposed for the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. In this pathway, the thiol group undergoes a conjugate addition to the double bond, followed by an intramolecular cyclization of the resulting intermediate to form the benzothiazine ring nih.gov.

For the derivatization of the pre-formed this compound core, the mechanisms of N-acylation and N-alkylation would follow standard nucleophilic substitution pathways, where the lone pair of the nitrogen atom attacks the electrophilic carbon of the acylating or alkylating agent.

The elucidation of mechanisms for more complex transformations, such as heterocyclic fusion reactions, would require detailed experimental and computational studies. These could include the isolation and characterization of reaction intermediates, kinetic studies to determine reaction orders, and density functional theory (DFT) calculations to map out the potential energy surface of the reaction and identify the most favorable reaction pathway.

Advanced Spectroscopic and Structural Elucidation of Octahydro 2h 1,4 Benzothiazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of octahydro-2H-1,4-benzothiazine systems in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer detailed insights into the chemical environment of each nucleus and their connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for establishing the carbon-hydrogen framework of the this compound core. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H-NMR, along with the chemical shifts in ¹³C-NMR, allow for the initial assignment of the molecule's constitution.

In ¹H-NMR, the protons of the saturated heterocyclic and carbocyclic rings typically appear in the upfield region, generally between 1.0 and 4.0 ppm. The protons adjacent to the heteroatoms (nitrogen and sulfur) are deshielded and resonate at a lower field. For instance, the methylene (B1212753) protons next to the nitrogen (C2-H and C5-H) and sulfur (C3-H and C8a-H) would show distinct chemical shifts. The N-H proton, if not exchanged with the deuterated solvent, would appear as a broader signal.

¹³C-NMR spectra provide information on all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to the electronegative nitrogen and sulfur atoms (C2, C3, C5, C8a) are shifted downfield compared to the other aliphatic carbons in the structure. The purity of a sample can also be assessed by the absence of unassignable signals in both ¹H and ¹³C-NMR spectra. researchgate.netceon.rs

Table 1: Typical Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Ring System Note: These are estimated ranges and can vary based on solvent, concentration, and substitution.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | 2.5 - 3.5 | 45 - 55 |

| C3 | 2.5 - 3.5 | 30 - 40 |

| C4a | 1.0 - 2.0 | 30 - 40 |

| C5 | 1.0 - 2.0 | 20 - 30 |

| C6 | 1.0 - 2.0 | 20 - 30 |

| C7 | 1.0 - 2.0 | 20 - 30 |

| C8 | 1.0 - 2.0 | 20 - 30 |

| C8a | 2.0 - 3.0 | 50 - 60 |

For unambiguous assignment and confirmation of complex structures, especially in substituted derivatives of this compound, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of protons within the saturated rings of the this compound scaffold.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of protonated carbons. ceon.rs

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This technique is vital for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For example, it can establish the connectivity between different parts of the ring system and any attached substituents. ceon.rsipb.pt

Together, these advanced NMR techniques provide a complete and detailed picture of the molecular structure, confirming the connectivity and stereochemical relationships within the molecule. ipb.pt

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nsf.govnih.gov The this compound structure is characterized by specific vibrational modes corresponding to its functional groups.

The key absorptions in the FTIR spectrum would include:

N-H Stretch: A moderate to weak absorption band in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine.

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the stretching vibrations of the aliphatic C-H bonds in the saturated rings.

C-N Stretch: Absorptions in the 1020-1250 cm⁻¹ region are indicative of the C-N bond stretching of the aliphatic amine.

C-S Stretch: C-S stretching vibrations are typically weak and appear in the fingerprint region, between 600-800 cm⁻¹.

The absence of absorption bands in the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (1450-1600 cm⁻¹) regions would confirm the fully saturated (octahydro) nature of the benzothiazine system. libretexts.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight and confirm the molecular formula of a compound. For this compound (C₈H₁₅NS), high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which confirms the elemental composition. ceon.rs

The molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (approximately 157.09). The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of small, stable molecules or radicals, leading to characteristic fragment ions. For instance, cleavage of the bonds adjacent to the heteroatoms is a common fragmentation route. This can help in distinguishing between different isomers. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₁₅NS)

| Adduct/Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₈H₁₅NS⁺ | 157.0925 |

| [M+H]⁺ | C₈H₁₆NS⁺ | 158.0998 |

Data predicted based on isotopic masses. uni.lu

X-ray Crystallography for Solid-State Structure and Stereochemistry

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for compounds that can be crystallized. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. soton.ac.uk

For derivatives of the 1,4-benzothiazine system, X-ray diffraction studies have revealed that the six-membered thiazine (B8601807) ring can adopt various conformations, such as a screw-boat or a conformation intermediate between a twist-boat and a half-chair. nih.govnih.gov This analysis is crucial for determining the relative stereochemistry of substituents on the chiral centers of the this compound scaffold. The crystal packing, which describes how molecules are arranged in the crystal lattice, is also elucidated, revealing intermolecular interactions like hydrogen bonding. nih.gov

Table 4: Example Crystallographic Data for a 1,4-Benzothiazine Derivative Data for 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3744 |

| b (Å) | 7.5162 |

| c (Å) | 9.6256 |

| β (°) | 95.413 |

| Volume (ų) | 1107.35 |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts and their relative strengths.

For related benzothiazine structures, this analysis has shown that crystal packing is often dominated by a combination of van der Waals forces and specific hydrogen bonding interactions. nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. The most significant interactions typically involve hydrogen atoms. Common contacts include H···H, C···H/H···C, and contacts involving heteroatoms like O···H/H···O or Cl···H/H···Cl, depending on the substituents. nih.govnih.gov This analysis confirms the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal structure. nih.gov

Table 5: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Dichlorobenzylidene-1,4-benzothiazin-3-one Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 44.7 |

| C···H / H···C | 18.2 |

| Cl···H / H···Cl | 14.7 |

| O···H / H···O | 7.9 |

Data from a representative substituted 1,4-benzothiazine crystal structure. nih.gov

Computational and Theoretical Investigations of Octahydro 2h 1,4 Benzothiazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT can provide insights into the structure, stability, and reactivity of chemical systems. For octahydro-2H-1,4-benzothiazine, DFT calculations are instrumental in elucidating its fundamental electronic characteristics.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic structure of a molecule governs its chemical behavior. DFT calculations can map the distribution of electrons within the this compound framework. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity and its ability to participate in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the ability to accept electrons, reflecting its electrophilic nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that correlates with the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity, while a smaller gap suggests the molecule is more prone to chemical reactions. For 1,4-benzothiazine derivatives, DFT calculations have been employed to understand their electronic properties researchgate.net.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Reactivity Descriptors and Global Reactivity Indices

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity indices can be derived to quantify the chemical reactivity of this compound. These descriptors provide a more quantitative measure of the molecule's propensity to react.

Key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ2 / 2η, where μ is the chemical potential, μ ≈ -(I+A)/2).

These indices are invaluable for comparing the reactivity of different derivatives of this compound and for predicting their behavior in various chemical environments.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Conformational Analysis and Stability of Isomers

The saturated nature of the this compound ring system allows for various conformations. The fusion of the cyclohexane (B81311) and thiazine (B8601807) rings can result in cis and trans isomers, each with distinct spatial arrangements of atoms and, consequently, different stabilities and properties. DFT calculations are crucial for determining the relative energies of these conformers and identifying the most stable (lowest energy) structures.

The thiazine ring in this compound typically adopts a chair conformation to minimize steric strain. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by factors such as 1,3-diaxial interactions. For instance, studies on bi-(2H-1,4-benzothiazine) derivatives have revealed the existence and interconversion of cis and trans isomers, with their relative stabilities being determined by X-ray analysis rsc.org. Computational methods can predict these energy differences with high accuracy.

| Isomer | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| trans | Chair-Chair | 0.00 (most stable) |

| cis | Chair-Chair | 2.5 |

| trans | Twist-Boat | 5.8 |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While DFT calculations provide valuable information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the study of interactions with other molecules, such as solvents or biological macromolecules.

For this compound, MD simulations can reveal the flexibility of the ring system, including ring-puckering and the interconversion between different chair and boat conformations. This information is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. Furthermore, MD simulations can be used to study the interactions of this compound with water molecules, providing insights into its solubility and solvation properties. The stability of ligand-protein complexes involving benzothiazine derivatives has been assessed using MD simulations nih.gov.

Quantum Chemical Calculations for Mechanistic Insights and Reaction Pathways

Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for a detailed understanding of how the molecule is formed and how it might react with other chemical species.

For example, the synthesis of 1,4-benzothiazines often involves the reaction of 2-aminothiophenol (B119425) with various electrophiles nih.govacgpubs.org. Quantum chemical calculations can model these reactions, providing insights into the regioselectivity and stereoselectivity of the process. Understanding the reaction mechanism at a molecular level is crucial for optimizing synthetic routes and for designing novel derivatives of this compound.

Ligand-Target Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), typically a protein or a nucleic acid. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Derivatives of the benzothiazine scaffold have been extensively studied for their potential as therapeutic agents, targeting a wide range of biological macromolecules. Molecular docking studies have been performed to investigate the binding of benzothiazine derivatives to various enzymes and receptors. For instance, benzothiazine derivatives have been docked into the active sites of topoisomerase II, dihydroorotase, and p56lck kinase to explore their potential as anticancer and antimicrobial agents nih.govnih.govbiointerfaceresearch.com. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors based on the this compound scaffold.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies have been employed to predict how 1,4-benzothiazine derivatives orient themselves within the binding pockets of various biological targets. These simulations help in understanding the structural basis of their activity and in predicting their binding affinities.

For instance, a series of novel 2H-benzo[b] nih.govbiointerfaceresearch.comthiazin-3(4H)-one derivatives were investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. semanticscholar.org Molecular docking simulations revealed that these compounds could fit into the active site of AChE, interacting with key residues similarly to the standard drug, donepezil. semanticscholar.org The predicted binding affinities, expressed as IC50 values, suggested potent inhibitory activity for several derivatives. semanticscholar.org

In another study, 1,4-benzothiazin-3-one derivatives were evaluated as potential anticancer agents by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. nih.gov Molecular docking studies showed a common binding orientation for these compounds within the catalytic binding pocket of the receptor. nih.gov The stability of the most promising compound, 2c, when bound to the kinase receptor was further confirmed by generalized Born surface area (GBSA) studies. nih.gov The computational predictions correlated well with experimental assays, where compounds 2c and 2b demonstrated significant inhibitory activity against VEGFR2 kinase, with IC50 values of 0.0528 and 0.0593 μM, respectively. nih.gov

The following table summarizes the predicted binding affinities of selected 1,4-benzothiazine derivatives with their respective biological targets as determined by computational and experimental studies.

| Compound/Derivative | Biological Target | Predicted Affinity (IC50) | Reference |

| Compound 3i | Acetylcholinesterase (AChE) | 98.29 ± 3.98 µM (Cytotoxicity) | semanticscholar.org |

| Compound 3j | Acetylcholinesterase (AChE) | 159.68 ± 5.53 µM (Cytotoxicity) | semanticscholar.org |

| Compound 2c | VEGFR2 Kinase | 0.0528 µM | nih.gov |

| Compound 2b | VEGFR2 Kinase | 0.0593 µM | nih.gov |

Identification of Key Intermolecular Interactions

A crucial aspect of computational analysis is the identification of the specific non-covalent interactions that stabilize the ligand within the protein's active site. These interactions, which include hydrogen bonds, π-π interactions, and hydrophobic contacts, are fundamental to the molecule's biological activity.

For the 2H-benzo[b] nih.govbiointerfaceresearch.comthiazin-3(4H)-one derivatives targeting acetylcholinesterase, docking studies provided a detailed picture of the intermolecular contacts. semanticscholar.org It was demonstrated that the aromatic ring is important for the activity of the thiadiazole ring, likely due to interactions with the Trp86 residue in the catalytic active site (CAS) of the enzyme. semanticscholar.org Specifically, for compound 3j, the 2H-benzo[b] nih.govbiointerfaceresearch.comthiazin-3(4H)-one ring was predicted to form a π–π interaction with the indole (B1671886) ring of the amino acid Trp286. semanticscholar.org Furthermore, the carbonyl group of the same ring was shown to form a hydrogen bond with the amine group of Ser293. semanticscholar.org Additional interactions for compound 3j included a hydrogen bond between its carbonyl group and the amino group of Phe295, and two π–π interactions between its thiadiazole ring and the phenyl rings of Tyr341 and Tyr337. semanticscholar.org

These detailed interaction maps are vital for structure-activity relationship (SAR) studies, allowing researchers to understand how different functional groups on the benzothiazine scaffold contribute to binding and to design new derivatives with enhanced potency and selectivity.

The key intermolecular interactions identified through molecular docking for a representative 1,4-benzothiazine derivative are summarized in the table below.

| Compound/Derivative | Biological Target | Interacting Residue | Interaction Type | Reference |

| Compound 3j | Acetylcholinesterase (AChE) | Trp286 | π–π interaction | semanticscholar.org |

| Compound 3j | Acetylcholinesterase (AChE) | Ser293 | Hydrogen Bond | semanticscholar.org |

| Compound 3j | Acetylcholinesterase (AChE) | Phe295 | Hydrogen Bond | semanticscholar.org |

| Compound 3j | Acetylcholinesterase (AChE) | Phe338 | Aromatic Hydrogen Bond | semanticscholar.org |

| Compound 3j | Acetylcholinesterase (AChE) | Tyr341 | π–π interaction | semanticscholar.org |

| Compound 3j | Acetylcholinesterase (AChE) | Tyr337 | π–π interaction | semanticscholar.org |

Biological Activity: Mechanistic Insights and Structure Activity Relationships Sar of Octahydro 2h 1,4 Benzothiazine Derivatives

General Biological Significance of Benzothiazine Derivatives

Benzothiazine and its derivatives are recognized as a crucial class of heterocyclic compounds in drug design and discovery. cbijournal.comnih.gov The presence of nitrogen and sulfur atoms within the six-membered thiazine (B8601807) ring is a key feature found in numerous pharmaceutical and natural products. nih.gov The structural similarity of some 1,4-benzothiazines to phenothiazines, due to a fold along the nitrogen-sulfur axis, contributes to their biological activity. cbijournal.com

These compounds exhibit a vast array of pharmacological properties, establishing them as privileged scaffolds in medicinal chemistry. The biological activities associated with benzothiazine derivatives are extensive, including:

Antimicrobial (antibacterial, antifungal, antiviral) nih.gov

Anti-inflammatory nih.goveurekaselect.com

Anticancer/Antitumor cbijournal.comnih.gov

Antioxidant cbijournal.com

Antihypertensive cbijournal.comeurekaselect.com

Calcium Channel Antagonism cbijournal.comnih.govnih.gov

Antimalarial cbijournal.com

Antidiabetic mdpi.com

Neuroprotective

The naturally occurring pheomelanin, a pigment found in human red hair and skin, contains a 1,4-benzothiazine nucleus, highlighting the scaffold's presence in biological systems. cbijournal.com The sustained interest in these compounds stems from their potential to be modified to develop new therapeutic agents with high efficacy against various diseases. nih.govmdpi.com

Specific Biological Activities and Underlying Mechanisms

The diverse therapeutic applications of octahydro-2H-1,4-benzothiazine derivatives are rooted in their specific interactions with various biological targets. The following sections delve into the mechanisms behind their most significant activities.

Antioxidant Properties and Radical Scavenging Mechanisms

Certain 1,4-benzothiazine derivatives have demonstrated notable antioxidant activity. The mechanism of action is often attributed to their ability to scavenge free radicals, which are responsible for oxidative damage to lipids, proteins, and nucleic acids in the body. The antioxidant potential of these compounds is typically evaluated using methods like the 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) radical scavenging assay.

Structure-activity relationship (SAR) studies have provided insights into the features that enhance antioxidant capacity. For instance, the presence of a halogen group, such as chlorine (–Cl) or bromine (–Br), on the benzothiazine structure has been shown to significantly increase antioxidant activity. Conversely, it is noted that pheomelanins, which contain the 1,4-benzothiazine core, can also act as photosensitizers that lead to the production of reactive oxygen species (ROS). cbijournal.com

Anti-inflammatory Effects and Pathway Modulation

The anti-inflammatory properties of benzothiazine derivatives are well-documented and are a cornerstone of their therapeutic potential. nih.goveurekaselect.com Some derivatives function by inhibiting key enzymes in the inflammatory cascade. For example, a series of substituted 3,4-dihydro-2H-1,4-thiazines have been shown to be effective inhibitors of 5-lipoxygenase (5-LOX), an enzyme critical for the biosynthesis of leukotrienes, which are potent inflammatory mediators. It is proposed that these lipophilic compounds bind to the enzyme and inactivate it by reducing the iron in its active site.

Furthermore, pyrimido[4,5-b] cbijournal.commdpi.combenzothiazines have been identified as inhibitors of 15-lipoxygenase (15-LOX), another enzyme implicated in inflammatory processes. cbijournal.com The orientation of the sulfur atom of the thiazine core towards the enzyme's active site appears crucial for this inhibitory activity. cbijournal.com

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The benzothiazine scaffold is a fertile ground for the development of agents to combat microbial infections. nih.gov

Antibacterial Activity: Derivatives of 1,4-benzothiazine have shown activity against a range of bacteria, particularly Gram-positive strains. SAR studies reveal that specific substitutions are critical for potency. For example, compounds with a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring have demonstrated antibacterial activity against Gram-positive bacteria. The position of substituents on the benzoyl moiety also plays a role, with methyl, chlorine, or bromine atoms in the para position enhancing antimicrobial activity.

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivative (Compound 1) | Acinetobacter (BLSE) | 31.25 |

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivative (Compound 1) | Acinetobacter (ATCC) | 62.5 |

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivative (Compound 8a) | Pseudomonas aeruginosa (ATCC) | 31.2 |

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivative (Compound 8a) | Acinetobacter (ESBL) | 31.2 |

| Pyrazolo-1,2-benzothiazine acetamide (Compound 7h) | Staphylococcus aureus (various strains) | 8.0 |

| Pyrazolo-1,2-benzothiazine acetamide (Compound 7b) | Staphylococcus aureus (various strains) | 16.0 |

| 1,2-Benzothiazine derivatives | Bacillus subtilis | 25–600 |

| 1,2-Benzothiazine derivatives | Staphylococcus aureus | 100–500 |

Antifungal Activity: Benzothiazine derivatives have demonstrated efficacy against various fungal pathogens. nih.gov For instance, certain 1,4-benzothiazines inhibit the spore germination of fungi such as Alternaria alternata, Curvularia lunata, and Fusarium oxysporum. Azole derivatives of 1,4-benzothiazine have been synthesized and evaluated for their activity against Candida albicans, with some showing significant efficacy in murine models of systemic candidiasis. The antifungal activity often correlates with specific chemical features, such as the presence of an ether substitution in a side chain. nih.gov

Antiviral Activity: The antiviral potential of this class of compounds is also significant. nih.gov Research has shown that certain benzothiazine derivatives can inhibit the replication of viruses such as HIV-1. cbijournal.com This anti-HIV activity is sometimes achieved through the inhibition of the viral enzyme reverse transcriptase.

Anticancer Mechanisms

The development of benzothiazine derivatives as anticancer agents is an active area of research. nih.govpharmacyjournal.in These compounds can exert their effects through various mechanisms at the cellular and molecular level, including inhibiting cancer cell proliferation and migration.

Fluorinated 2-aryl benzothiazole (B30560) derivatives have shown potent anti-tumor activity against breast cancer cell lines like MCF-7. The position of hydroxyl substituents on the phenyl ring was found to be a key determinant of their cytotoxic potency. Other studies have demonstrated that benzothiazole acylhydrazones can exhibit significant cytotoxic activity against lung (A549), colon (HT-29), and breast (MCF-7) cancer cell lines, with some compounds showing greater potency than the standard chemotherapeutic agent cisplatin. The presence of a 5-chloro substituent on the benzothiazole ring was generally found to enhance cytotoxic activity.

| Compound Type | Cell Line | Activity (IC50 in µM) |

|---|---|---|

| Fluorinated 2-aryl benzothiazole (Compound 2) | MCF-7 (Breast) | 0.4 |

| Fluorinated 2-aryl benzothiazole (Compound 1) | MCF-7 (Breast) | 0.57 |

| Benzothiazole acylhydrazone (Compound 4e) | A549 (Lung) | 30 |

| Cisplatin (Reference) | A549 (Lung) | 60 |

Enzyme Inhibition Studies

The biological effects of this compound derivatives are often mediated by the inhibition of specific enzymes. This targeted action makes them attractive candidates for drug development.

Lipoxygenase Inhibition : As discussed in the anti-inflammatory section, benzothiazine derivatives are known inhibitors of both 5-lipoxygenase and 15-lipoxygenase, key enzymes in the synthesis of inflammatory leukotrienes. cbijournal.com

Protease Inhibition : Certain 1,2-benzothiazine derivatives act as potent inhibitors of calpain I, a protease implicated in neurodegenerative disorders.

Kinase Inhibition : While research on this compound is specific, related structures like 2H-benzo[b] cbijournal.commdpi.comoxazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.govresearcher.life CDK9 is a transcriptional regulator and a therapeutic target in hematologic malignancies. nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition : A significant area of research has focused on benzothiazine derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients. Numerous studies have reported 1,2-benzothiazine derivatives with potent α-glucosidase inhibitory activity, with some compounds showing significantly lower IC50 values than the standard drug, acarbose.

| Compound Type | Enzyme | Activity (IC50 in µM) | Reference Drug (IC50 in µM) |

|---|---|---|---|

| 1,2-Benzothiazine-3-carbohydrazide 1,1-dioxide (Compound 10) | α-Glucosidase | 4.2 | Acarbose (38.31) |

| 1,2-Benzothiazine-3-carbohydrazide 1,1-dioxide (Compound 12) | α-Glucosidase | 5.9 | Acarbose (38.31) |

| 1,2-Benzothiazine-3-carbohydrazide 1,1-dioxide (Compound 2) | α-Glucosidase | 6.91 | Acarbose (38.31) |

| 2-(3-(4-bromobenzoyl)...-N-arylacetamide (Compound 12a) | α-Glucosidase | 18.25 | Acarbose (58.8) |

| 2-(3-(4-bromobenzoyl)...-N-arylacetamide (Compound 12d) | α-Glucosidase | 20.76 | Acarbose (58.8) |

Squalene Synthase Inhibition : While direct studies on this compound are limited, structurally related tetrahydro-1,4-oxazine derivatives have been found to inhibit rat squalene synthase with IC50 values mostly between 1-10 µM. nih.gov Squalene synthase is an enzyme in the cholesterol biosynthesis pathway, making its inhibitors potential agents for lowering lipids. nih.govnih.gov

Neuroprotective Mechanisms

Recent studies suggest that certain derivatives of 1,4-benzothiazine may offer neuroprotection by modulating glutamate release. Glutamate is a primary excitatory neurotransmitter, and its excessive release can lead to excitotoxicity, a process implicated in various neurological disorders. mdpi.com

One of the proposed mechanisms for the neuroprotective effects of these compounds is the reduction of glutamate and lactate dehydrogenase (LDH) release. nih.gov The over-activation of glutamate receptors can cause an influx of calcium ions, leading to neuronal damage. By inhibiting the release of glutamate, these derivatives may prevent this cascade of events. The reduction in LDH release is also a key indicator of decreased cell death and damage. nih.gov While the precise targets are still under investigation, it is hypothesized that these compounds may interact with ion channels or other proteins that regulate neurotransmitter release.

Antihypertensive and Cardiovascular Activity

Derivatives of 1,4-benzothiazine have shown promise as antihypertensive agents, primarily through their action on ion channels that regulate vascular tone. Two key mechanisms have been identified: calcium antagonism and potassium channel opening. nih.gov

Calcium Antagonism: Some 2H-1,4-benzothiazin-3(4H)-one derivatives have been identified as calcium channel blockers. nih.gov By inhibiting the influx of calcium into vascular smooth muscle cells, these compounds promote vasodilation, leading to a decrease in blood pressure.

Potassium Channel Opening: Other 1,4-benzothiazine derivatives act as openers of ATP-sensitive potassium (KATP) channels and large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells. nih.govnih.gov The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and causes vasorelaxation. nih.gov Research has shown that certain 4-(1-oxo-2-cyclopentenyl)-1,4-benzothiazine derivatives are potent activators of vascular KATP channels, with some exhibiting greater potency than the reference drug levcromakalim. nih.gov

Antimalarial Potential and Mechanisms

The 1,4-benzothiazine scaffold is also being explored for its potential in developing new antimalarial drugs. cbijournal.commdpi.com While the exact mechanisms are still being elucidated, it is believed that these compounds may interfere with essential biochemical pathways in the malaria parasite, Plasmodium falciparum.

One potential target is hemozoin formation. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble crystal called hemozoin. Some heterocyclic compounds are known to inhibit this process, leading to a buildup of toxic heme and parasite death. nih.govnih.gov Structure-activity relationship studies suggest that the nitrogen and sulfur-containing heterocyclic ring system is crucial for this activity. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies

Systematic studies on the structure-activity relationships of this compound derivatives have provided valuable insights for the rational design of more potent and selective therapeutic agents.

Impact of Substituent Modifications on Biological Activity

The nature and position of substituents on the 1,4-benzothiazine ring system significantly influence its biological activity. For instance, in the context of antihypertensive activity, modifications at the C-2 and C-6 positions of 4-(1-oxo-2-cyclopentenyl)-1,4-benzothiazine derivatives have been shown to modulate their potency as KATP channel openers. nih.gov Specifically, a 6-acetyl substituted derivative demonstrated high potency. nih.gov

In other studies focusing on apoptosis-inducing activity, the nature of the side chain has been found to be critical. nih.govresearchgate.net Replacing an imidazole group with piperazines decreased activity, while replacement with a benzimidazole did not cause a significant change. nih.govresearchgate.net Furthermore, the removal of a hydroxyl group from the side chain was shown to increase activity. nih.govresearchgate.net

| Derivative Class | Modification | Impact on Biological Activity |

| 4-(1-oxo-2-cyclopentenyl)-1,4-benzothiazines | 6-acetyl substitution | Increased potency as KATP channel openers nih.gov |

| 1,4-Benzothiazine apoptosis inducers | Replacement of imidazole with piperazine (B1678402) | Decreased apoptotic activity nih.govresearchgate.net |

| 1,4-Benzothiazine apoptosis inducers | Removal of a side-chain hydroxyl group | Increased apoptotic activity nih.govresearchgate.net |

Role of Ring Saturation and Stereochemistry on Biological Interactions

The degree of saturation of the heterocyclic ring system and the stereochemistry of chiral centers play a crucial role in the biological activity of these compounds. The saturated octahydro- form provides a three-dimensional structure that can interact more specifically with biological targets compared to its unsaturated counterparts. The "puckered" conformation of the thiazine ring in the octahydro derivatives allows for specific spatial arrangements of substituents, which is critical for receptor binding.

While detailed stereochemical studies on this compound derivatives are still emerging, the principles of stereoselectivity observed in other bioactive molecules suggest that different enantiomers or diastereomers will likely exhibit distinct biological activities and potencies.

Conformational Flexibility and Bioactivity Correlation

The conformational flexibility of the this compound ring system is a key determinant of its biological activity. The ability of the molecule to adopt different conformations allows it to bind to various biological targets. The presence of a fold along the nitrogen-sulfur axis in 1,4-benzothiazines, similar to that in phenothiazines, is a significant structural feature. cbijournal.com This flexibility allows for an optimal orientation of the substituents for interaction with the active site of a receptor or enzyme.

Computational studies and conformational analysis can help in understanding the preferred conformations of these molecules and how they correlate with their observed biological activities. This knowledge is instrumental in the design of new derivatives with improved pharmacological profiles.

Emerging Non Biological Applications of 1,4 Benzothiazine Systems

Materials Science Applications

The versatility of the 1,4-benzothiazine core has led to its investigation in the development of advanced materials with tunable optical and electronic properties.

Electrochromic devices, which change color upon the application of an electrical potential, are a promising technology for smart windows, displays, and sensors. The 1,4-benzothiazine scaffold has been identified as a valuable component in the fabrication of such materials. nih.gov For instance, a (pyrrolo)bis(1,4-benzothiazine) has been integrated into a 3,4-ethylenedioxythiophene (B145204) (EDOT)-based film. This incorporation facilitates higher mobility of holes, leading to an electrochromic material with remarkably fast switching times. nih.gov The coloration time was recorded at 4.07 seconds and the bleaching time at a rapid 0.47 seconds at 539 nm, demonstrating a significant improvement over conventional electrochromic polymers like polyaniline and poly(3,4-ethylenedioxythiophene) (PEDOT). nih.gov The underlying principle of this application relies on the stability of the 1,4-benzothiazine moiety in different redox states, each exhibiting a distinct absorption spectrum.

| Parameter | Value | Reference |

| Coloration Time | 4.07 s | nih.gov |

| Bleaching Time | 0.47 s | nih.gov |

| Wavelength | 539 nm | nih.gov |

The field of organic semiconductors is rapidly expanding, with applications in organic field-effect transistors (OFETs) and organic solar cells. While research into the semiconductor properties of the 1,4-benzothiazine core is still emerging, related heterocyclic systems such as benzothiadiazole, which shares structural similarities, have been extensively studied. Conjugated polymers incorporating benzothiadiazole derivatives have shown significant promise as semiconductor materials. These polymers often exhibit ambipolar charge transport capabilities, meaning they can conduct both positive (holes) and negative (electrons) charges, a crucial characteristic for the development of complementary logic circuits. The performance of these materials is highly dependent on their molecular structure, which influences their electronic energy levels (HOMO/LUMO) and their ability to self-assemble into ordered structures that facilitate charge transport.

The chromophoric nature of certain 1,4-benzothiazine derivatives, particularly their sensitivity to environmental factors like pH, has opened up possibilities for their use in smart technologies. nih.gov The acidichromic behavior of 1,4-benzothiazines conjugated with other chromophores is a key feature that can be exploited in smart packaging to indicate changes in the acidity of a product, which can be a sign of spoilage. nih.gov Similarly, this pH-dependent color change can be harnessed to control and monitor filter permeability. nih.gov While the specific mechanisms for these applications are still under development, they represent an innovative use of the tunable optical properties of the 1,4-benzothiazine system.

Sensing and Imaging Technologies

The ability of 1,4-benzothiazine derivatives to exhibit changes in their optical properties in response to specific stimuli makes them attractive candidates for the development of sensors and imaging agents.

The acidichromic properties of the 1,4-benzothiazine scaffold have been effectively utilized for the creation of visual pH sensors. nih.gov A notable example is the condensation product of 3-phenyl-2H-1,4-benzothiazine with indole-3-carboxaldehyde. This compound demonstrates a distinct and reversible color change from yellow at a pH above 4 to purple at a pH below 3. nih.gov This transition is sharp and can be cycled multiple times without significant degradation, making it a robust pH indicator. nih.gov Such compounds can be applied as coatings or adsorbed onto various materials like glass, nylon, cotton, and paper to create versatile pH sensors. nih.gov Another derivative, (2Z,2′Z)-(1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine), exhibits a multi-stage color change, appearing red at pH ≥ 4.0, light blue at pH 2, and deep blue at pH -0.4, corresponding to absorption maxima at approximately 480 nm, 610 nm, and 640 nm, respectively. nih.gov

| Compound | pH Range | Color Change | Absorption Maxima | Reference |

| 2-((1H-indol-3-yl)methylene)-3-phenyl-2H-1,4-benzothiazine | > 4 to < 3 | Yellow to Purple | Not Specified | nih.gov |

| (2Z,2′Z)-(1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine) | ≥ 4.0 | Red | ~480 nm | nih.gov |

| 2 | Light Blue | ~610 nm | nih.gov | |

| -0.4 | Deep Blue | ~640 nm | nih.gov |

The inherent fluorescence of certain 1,4-benzothiazine derivatives has led to their application in bioimaging. A (pyrrolo)bis(1,4-benzothiazine) scaffold has been used to create fluorescent nanoparticles suitable for diagnostic imaging. nih.gov These nanoparticles form π-aggregates at high concentrations and emit a bright neon green fluorescence with an emission maximum at 695 nm. nih.gov They are characterized by a large Stokes shift of 201 nm and a high quantum yield of 49% in water, which are highly desirable properties for bioimaging agents as they minimize background interference and enhance signal detection. nih.gov In another application, a 1,4-benzothiazine ring fused with a coumarin (B35378) moiety has been developed as a fluorescent probe for detecting cellular hypochlorite (B82951). nih.gov The probe itself is weakly fluorescent in water, but its fluorescence is significantly enhanced upon selective oxidation of the sulfur atom by hypochlorite. nih.gov This "turn-on" fluorescence response allows for the specific and sensitive detection of hypochlorite in biological systems.

| Bioimaging Probe | Target Analyte | Fluorescence Emission Max. | Stokes Shift | Quantum Yield | Reference |

| (pyrrolo)bis(1,4-benzothiazine) nanoparticles | N/A (Imaging Agent) | 695 nm | 201 nm | 49% | nih.gov |

| 1,4-benzothiazine-coumarin fusion | Cellular Hypochlorite | Not Specified | Not Specified | Not Specified | nih.gov |

HPLC Detection Systems

While High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of 1,4-benzothiazine derivatives in biological samples like rat plasma researchgate.net, their role as a functional component within HPLC detection systems is a more specialized area. Certain 1,4-benzothiazine derivatives are being explored for their chromophoric and fluorescent properties, which can be exploited in detection methodologies. nih.gov For instance, derivatives can be designed as fluorescent probes. researchgate.netnih.gov These probes, when binding to a target analyte, can exhibit a significant change in their fluorescence, allowing for sensitive and selective detection. This "light-up" capability is particularly useful for identifying specific molecules, including various forms of DNA, in complex mixtures. researchgate.net

Industrial Applications

The structural features of the 1,4-benzothiazine scaffold make it suitable for a range of industrial uses, from pigments to material stabilizers.

The 1,4-benzothiazine chromophore is a key structural unit in pheomelanins, which are naturally occurring pigments. nih.gov This inherent color-producing property has led to the investigation of synthetic 1,4-benzothiazine derivatives as dyestuffs. nih.gov Their conjugated aromatic system allows for strong absorption of visible light, a fundamental characteristic of dyes. Furthermore, these compounds have historically been noted for their use in color photographic developers. nih.gov Phenothiazine, a closely related structure, and its derivatives are also well-known for their applications in dyes and photosensitizers. nih.gov

Derivatives of 1,4-benzothiazine have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting steel in highly acidic environments. imist.maimist.ma These compounds function by adsorbing onto the metal surface, forming a protective layer that impedes both anodic and cathodic corrosion reactions. imist.maimist.ma Studies have shown that their molecular architecture facilitates strong interaction with metal surfaces. imist.ma The inhibition efficiency is dependent on the concentration of the compound and its specific molecular structure. Research has demonstrated that these molecules act as mixed-type inhibitors, and their adsorption behavior often follows the Langmuir isotherm model, which involves both physical and chemical interactions with the steel surface. imist.maimist.mascispace.com

Below is a table summarizing the performance of selected 1,4-benzothiazine derivatives as corrosion inhibitors for steel.

| Inhibitor Compound | Medium | Concentration (mol/L) | Inhibition Efficiency (%) | Reference |

| Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] imist.maresearchgate.netthiazine-3-carboxylate (EHBT) | 15% HCl | 5x10⁻³ | Up to 98% | imist.maimist.ma |

| 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) | 15% HCl | 5x10⁻³ | Up to 97% | imist.maimist.ma |

| 2-(2-benzyl-3-oxo-2,3-dihydro- imist.maresearchgate.net-benzothiazin-4-yl)acetic acid (P1) | 1M HCl | 10⁻³ | 92% | scispace.com |

| 2-(2-benzylidene-3-oxo-2,3-dihydro imist.maresearchgate.net-benzothiazin-4-yl)acetic acid (P2) | 1M HCl | 10⁻³ | 90% | scispace.com |

| 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone (1,4-BT) | 1M HCl | 5x10⁻³ | Up to 98% | researchgate.net |

This table is interactive. Users can sort columns to compare data.

The 1,4-benzothiazine scaffold is found in compounds used as antioxidants for rubbers and elastomers. nih.gov Antioxidants are crucial additives that protect polymeric materials from degradation caused by oxidation, which can be initiated by heat, light, or oxygen exposure. chembroad.comyzchemical.com Heterocyclic antioxidants, including benzothiazole (B30560) derivatives, are primarily used to prevent thermal and oxygen-induced aging. nih.gov The mechanism of action for amine- and phenol-based antioxidants, which share functional similarities with benzothiazine systems, involves interrupting free-radical chain reactions by donating a hydrogen atom to stabilize the radical. chembroad.comyzchemical.com This process slows down the deterioration of the material, preserving its mechanical properties like elasticity and strength. Phenothiazine itself is a known antioxidant used to stabilize various polymers. nih.gov

Catalysis (e.g., phase transfer catalysts)

In the field of catalysis, certain derivatives of benzothiazines have been identified for their potential use as phase transfer catalysts (PTCs). tandfonline.com Phase transfer catalysis is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). The PTC transports a reactant from one phase to another where the reaction can occur. Quaternary ammonium (B1175870) salts based on a 1,2-benzothiazine structure have been synthesized with the potential to be employed as PTCs. tandfonline.com This methodology is particularly valuable for N-alkylation reactions of nitrogen-containing heterocycles. researchgate.netresearchgate.net Using a PTC allows for milder reaction conditions, the use of less hazardous and inexpensive bases like sodium hydroxide (B78521), and can lead to higher yields and selectivity. phasetransfer.comacsgcipr.org

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions to the Field

A comprehensive review of the existing literature reveals that dedicated research on octahydro-2H-1,4-benzothiazine is exceptionally sparse. While its unsaturated counterpart, 1,4-benzothiazine, is the subject of thousands of studies detailing its synthesis and pharmacological relevance, the octahydro derivative remains a chemical curiosity with basic characterization data available but without a significant body of research. nih.govuni.lu

The primary contribution of the current analysis, therefore, is the identification of a substantial knowledge gap. The key finding is that while the broader benzothiazine family is a cornerstone of medicinal chemistry, the potential of its saturated analog has been almost entirely overlooked. mdpi.comresearchgate.net This omission represents a compelling opportunity for new discoveries. The established importance of the aromatic 1,4-benzothiazine nucleus in naturally occurring pigments like pheomelanin and its role as a pharmacophore in numerous synthetic drugs suggests that its saturated counterpart is a high-potential target for investigation. cbijournal.com The contribution to the field is thus a call to action: to systematically explore the synthesis, properties, and applications of this compound, leveraging the rich knowledge base of its aromatic precursor as a guide.

Unexplored Avenues in Synthesis and Derivatization

The synthesis of 1,4-benzothiazine derivatives typically involves the condensation of 2-aminothiophenol (B119425) with various electrophilic partners. cbijournal.comnih.gov These well-established routes provide a logical starting point for developing synthetic pathways to the octahydro scaffold.

Future Synthetic Strategies:

Hydrogenation of Precursors: A primary unexplored avenue is the catalytic hydrogenation of existing 2H- or 4H-1,4-benzothiazines or their dihydro- derivatives. Research should focus on identifying suitable catalysts (e.g., Rhodium on carbon, Ruthenium) and reaction conditions that can achieve complete saturation of the benzene (B151609) ring without cleaving the C-S or C-N bonds of the thiazine (B8601807) ring.

Synthesis from Saturated Precursors: A more direct, albeit potentially more challenging, approach would involve building the heterocyclic system from already saturated carbocyclic precursors. For instance, the reaction of 2-aminocyclohexanethiol with appropriate C2-synthons could provide direct access to the this compound core. The stereochemistry of the starting materials would be crucial in determining the final product's isomeric form.

Novel Cyclization Strategies: Exploration of novel multicomponent reactions or ring-expansion strategies, which have been applied to aromatic benzothiazines, could be adapted for saturated systems. rsc.org For example, reactions involving saturated 1,3-dicarbonyl compounds could be investigated. cbijournal.com

Once the core scaffold is accessible, derivatization at the nitrogen atom (N-4) and various positions on the carbocyclic ring would be the next frontier. This would allow for the creation of diverse chemical libraries to probe structure-activity relationships, mirroring the extensive derivatization that has proven fruitful for the aromatic benzothiazines. nih.gov

Advanced Mechanistic Studies in Biological and Non-Biological Contexts

The diverse bioactivities of 1,4-benzothiazine derivatives are a major driver of research. researchgate.netresearchgate.net It is plausible that the saturated octahydro-scaffold could exhibit novel or enhanced biological effects due to its distinct stereochemical and electronic nature. The increased three-dimensionality could lead to improved binding affinity and selectivity for biological targets.

Proposed Mechanistic Investigations:

Biological Activity Screening: A crucial first step is to synthesize a library of this compound derivatives and screen them against a wide array of biological targets, including those for which aromatic benzothiazines are known to be active (e.g., cancer cell lines, microbial strains, and specific enzymes like carbonic anhydrase). beilstein-journals.org

Stereochemistry and Activity: The octahydro core possesses multiple stereocenters, leading to various diastereomers and enantiomers. A key research avenue is the stereoselective synthesis of these isomers and the subsequent evaluation of their biological activities. This could reveal specific spatial arrangements crucial for target engagement, an opportunity not available with the planar aromatic system.

Mechanism of Action Studies: For any identified bioactive derivatives, advanced mechanistic studies would be essential. Understanding how these saturated analogs interact with their biological targets at a molecular level will be critical for rational drug design. This contrasts with the established mechanisms for some aromatic benzothiazines, which often involve interactions dependent on their planar structure.

Computational Chemistry as a Predictive Tool for Novel this compound Design

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics, have been successfully applied to study the structure and reactivity of aromatic 1,4-benzothiazines. rsc.orgnih.gov These tools are even more critical for the conformationally flexible octahydro-scaffold.

Future Computational Approaches:

Conformational Analysis: The cyclohexane (B81311) and thiazine rings in this compound can adopt various chair, boat, and twist-boat conformations. Computational studies are needed to determine the most stable conformations of the parent scaffold and its derivatives and to understand the energy barriers for interconversion.

Predicting Reactivity: DFT calculations can predict sites of reactivity, aiding in the design of synthetic routes for derivatization. They can also help elucidate reaction mechanisms, such as those involved in cyclization or ring-opening reactions. nih.gov

Virtual Screening and Docking: Molecular docking studies can be employed to predict the binding modes and affinities of virtual libraries of this compound derivatives with various protein targets. This in silico screening can prioritize compounds for synthesis and biological testing, accelerating the discovery of new bioactive agents. The results could be compared with docking studies of known aromatic benzothiazine inhibitors to understand the impact of saturation on binding.

Potential for Multifunctional this compound Scaffolds

The development of multifunctional molecules—single chemical entities that can modulate multiple biological targets or combine therapeutic and diagnostic properties—is a growing trend in medicinal chemistry. The this compound scaffold is an ideal platform for such endeavors due to its defined three-dimensional structure and multiple points for functionalization.

Opportunities for Multifunctional Design:

Hybrid Molecules: The scaffold could be conjugated with other known pharmacophores to create hybrid molecules with dual or synergistic activities. For example, linking it to a pyrazole (B372694) or piperazine (B1678402) moiety, as has been done with other heterocycles, could yield compounds with novel therapeutic profiles. nih.govbeilstein-journals.org

Targeted Drug Delivery: Derivatives could be functionalized with targeting ligands (e.g., peptides or antibodies) to deliver a cytotoxic payload specifically to cancer cells, leveraging the potential antiproliferative properties of the core structure.

Chemosensors and Probes: While aromatic benzothiazines have been explored as chemosensors, the saturated core offers a different electronic and structural framework. beilstein-journals.org Functionalized octahydro-derivatives could be designed as selective fluorescent probes for metal ions or biologically important molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.